2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
Description
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated ethylamine derivative featuring a 4-fluoroindole substituent. The trifluoromethyl group and aromatic fluorine atoms enhance its metabolic stability and influence its physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLEOJWTALNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluoroindole with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as crystallization and recrystallization to obtain the hydrochloride salt in a pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry
The primary applications of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride lie in:
- Drug Development : The compound is being investigated for its potential as an inhibitor of specific biological targets, particularly in neuropharmacology. Its structural features suggest it may interact with neurotransmitter receptors, which could lead to antidepressant effects and other neuropharmacological properties.
Research indicates that this compound modulates neurotransmitter receptors, which are crucial for various neurological functions. Studies have shown its potential to exhibit antidepressant-like effects in animal models, suggesting its applicability in treating mood disorders.
Neuropharmacological Studies
Recent studies have focused on the interaction of this compound with serotonin receptors. For instance:
- Serotonin Receptor Modulation : Research has demonstrated that this compound can act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression .
- Antidepressant Effects : In preclinical trials, the compound showed significant promise in reducing depressive behaviors in rodent models when administered at specific dosages over defined periods.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The indole ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- Trifluoroethylamine backbone : Enhances electron-withdrawing effects and metabolic resistance.
- 4-Fluoroindole moiety : Modulates electronic properties and receptor interactions compared to other indole derivatives.
Comparative Analysis of Analogues
The table below summarizes critical differences between the target compound and structurally related molecules:
Pharmacological and Physicochemical Insights
- Receptor Binding : Indole derivatives (e.g., ) often target serotonin or dopamine receptors. The trifluoromethyl group in the target compound may enhance selectivity for G protein-coupled receptors (GPCRs) .
- 19) .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as demonstrated in related compounds () .
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12ClF2N3
- Molecular Weight : 229.67 g/mol
- CAS Number : 1159822-98-6
The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors. Studies have shown that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity and efficacy in biological systems.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism appears to be competitive, with a slow onset of action that leads to prolonged effects on enzyme activity.
Antimicrobial Activity
In vitro studies have demonstrated antimicrobial properties against various bacterial strains. The compound's fluorinated structure contributes to its ability to disrupt bacterial cell membranes.
Study on AChE Inhibition
A recent study focused on the kinetic properties of the compound as an AChE inhibitor. Using Ellman's method, the research revealed that the compound binds to the enzyme's active site, leading to a slow-binding inhibition characterized by a significant delay before reaching steady-state inhibition levels.
"The slow onset of inhibition suggests that the compound may act as a transition state analog, potentially offering prolonged pharmacological effects" .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
"The unique fluorinated structure enhances membrane permeability, making it effective against resistant strains" .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
